

3-Oxotetradecanoic Acid: Physicochemical Characterization & Bio-Analytical Handling

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 3-Oxotetradecanoic acid

CAS No.: 88222-72-4

Cat. No.: B1214692

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Executive Summary

3-Oxotetradecanoic acid (CAS: 88222-72-4), also known as

-ketomyristic acid, is a critical metabolic intermediate in bacterial fatty acid biosynthesis and a structural precursor to pathogenic signaling molecules.[1] Unlike its stable saturated analog (myristic acid), this

-keto acid exhibits significant thermal and pH-dependent instability, prone to spontaneous decarboxylation into 2-tridecanone.

This guide provides a rigorous technical analysis for researchers investigating Type II fatty acid synthesis (FAS-II), Lipopolysaccharide (LPS) biosynthesis, and Quorum Sensing (QS). It synthesizes thermodynamic data with strict handling protocols to prevent experimental artifacts caused by compound degradation.

Part 1: Molecular Identity & Physicochemical Profile[2]

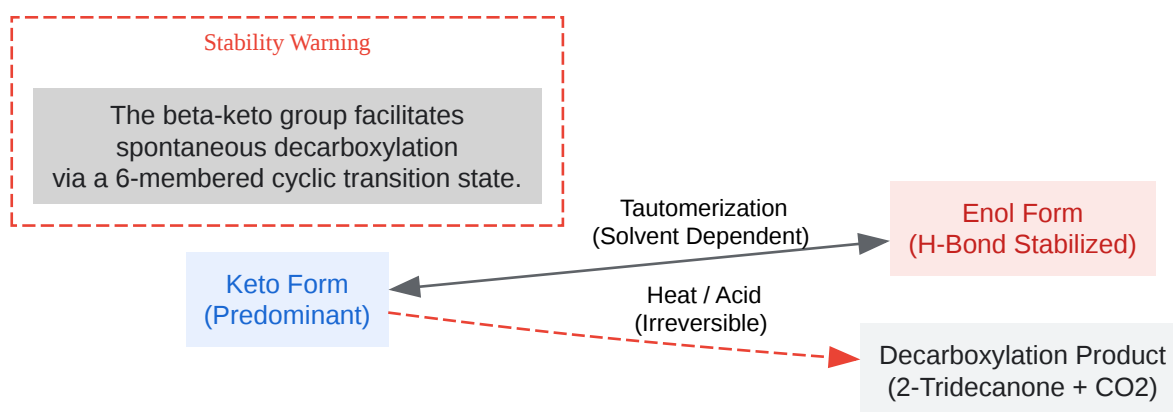
The physicochemical behavior of **3-oxotetradecanoic acid** is dominated by the -keto moiety, which introduces polarity, acidity, and reactivity distinct from simple fatty acids.

Table 1: Physicochemical Specifications

Property	Value	Technical Context
IUPAC Name	3-Oxotetradecanoic acid	
Common Synonyms	-Ketomyristic acid; 3-Ketomyristic acid	
CAS Number	88222-72-4	Free acid form
Molecular Formula		
Molecular Weight	242.35 g/mol	
pKa (Carboxyl)	~4.44 (Predicted)	Slightly more acidic than myristic acid (pKa 4. ^[1] ^[2] ^[3] ^[4] ^[9]) due to the electron-withdrawing keto group at C3.
LogP	4.6 – 4.8	Highly lipophilic; partitions into organic phases (chloroform/ethyl acetate).
Solubility	Ethanol, DMSO, Chloroform	Insoluble in water (< 5 mg/L).
Melting Point	Decomposes	Critical: Pure solid often decomposes before a sharp melting point. Methyl ester melts at ~40°C.
Stability	Low	Prone to thermal decarboxylation > 40°C or in acidic aqueous solutions.

Structural Dynamics: Keto-Enol Tautomerism

In solution, **3-oxotetradecanoic acid** exists in equilibrium between its keto and enol forms. While the keto form predominates in neutral organic solvents, the enol form is stabilized by intramolecular hydrogen bonding in non-polar environments and is the active species in metal chelation.



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Figure 1: Tautomeric equilibrium and the irreversible decarboxylation pathway. The transition to 2-tridecanone is the primary mode of sample loss.

Part 2: Chemical Reactivity & Stability Mechanisms

The Decarboxylation Trap

The most frequent error in handling **3-oxotetradecanoic acid** is treating it like a standard fatty acid. The carbonyl group at the

-position (C3) acts as an electron sink, facilitating the cleavage of the C1-C2 bond.

- Mechanism: The protonated carbonyl oxygen forms a cyclic six-membered transition state with the carboxylic acid proton, leading to the loss of CO_2 and the formation of an enol, which tautomerizes to 2-tridecanone (methyl tridecyl ketone).
- Trigger Factors:
 - Heat: Temperatures $> 40^\circ\text{C}$ accelerate this reaction exponentially.

- Acidic pH: Protonation of the carbonyl oxygen catalyzes the reaction.
- Saponification: Attempting to hydrolyze methyl 3-oxotetradecanoate with hot base followed by acid workup often yields the ketone, not the acid.

Expert Insight: Synthesis Strategy

To synthesize the free acid without degradation, avoid harsh acidic hydrolysis of esters. The Meldrum's Acid pathway is the gold standard for

-keto acids:

- Acylation of Meldrum's acid with lauroyl chloride.
- Alcoholysis to form the
-keto ester.
- Controlled hydrolysis or thermolysis under neutral conditions.

Part 3: Biological Significance[6]

3-Oxotetradecanoic acid sits at the crossroads of membrane biogenesis and bacterial communication.

Lipid A Biosynthesis (Endotoxin)

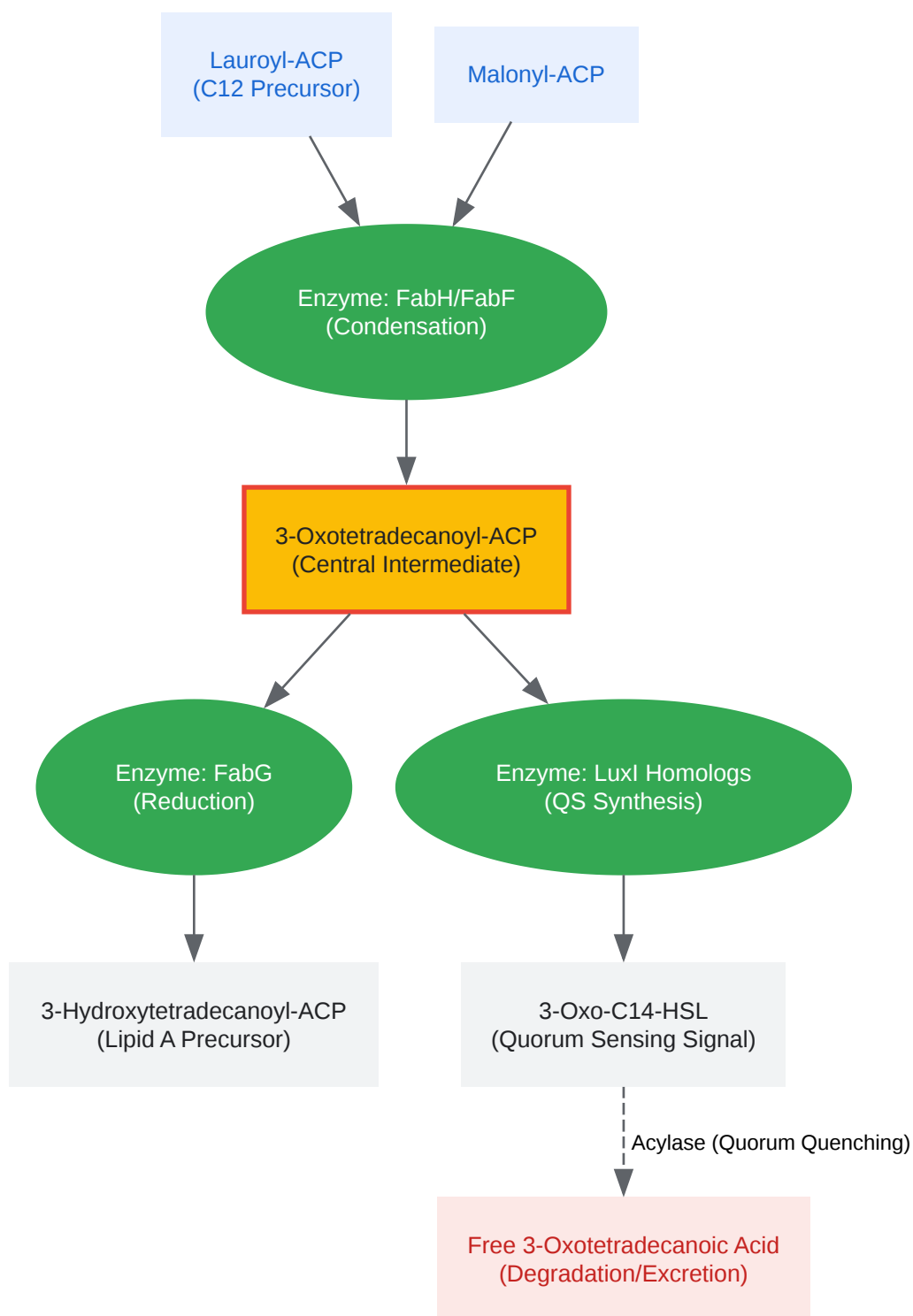
In Gram-negative bacteria (*E. coli*, *Salmonella*), this molecule is a transient intermediate.

- Pathway: The enzyme FabH (or FabF) condenses Lauroyl-ACP with Malonyl-ACP to form 3-oxotetradecanoyl-ACP.
- Fate: It is immediately reduced by FabG (3-oxoacyl-ACP reductase) to 3-hydroxytetradecanoyl-ACP, the primary acyl chain incorporated into Lipid A.
- Relevance: Accumulation of the 3-oxo form suggests inhibition of FabG or a bottleneck in the FAS-II pathway.

Quorum Sensing (QS)

While N-acyl homoserine lactones (AHLs) are the active signals, they are metabolically linked to the free acid pool.

- **Signal Precursor:** 3-Oxotetradecanoyl-ACP is the substrate for LuxI-type synthases, which couple the acyl chain to S-adenosylmethionine to form 3-oxo-C14-HSL.
- **Degradation Product:** Quorum quenching enzymes (acylases) cleave the amide bond of 3-oxo-C14-HSL, releasing free **3-oxotetradecanoic acid** into the extracellular milieu.



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Figure 2: Metabolic positioning of the 3-oxotetradecanoyl moiety in fatty acid synthesis and signaling.

Part 4: Experimental Protocols

Protocol A: Safe Solubilization & Storage

- Solvent: Dissolve in anhydrous DMSO or Ethanol (absolute). Avoid water or alkaline buffers for stock solutions.
- Concentration: Prepare 10-50 mM stocks.
- Storage: Store at -80°C. The solid is stable; solutions degrade over weeks at -20°C.
- Handling: Keep on ice. Do not autoclave.

Protocol B: Extraction from Bacterial Culture

Standard lipid extraction (Bligh & Dyer) often fails for

-keto acids due to pH issues. Use this modified protocol:

- Acidification (Caution): Adjust culture supernatant pH to 4.0 (not lower) using dilute HCl. Note: pH < 3.0 increases decarboxylation risk.
- Extraction: Immediately extract with Ethyl Acetate (1:1 v/v). Avoid chloroform if possible, as HCl traces in chloroform can catalyze degradation.
- Drying: Dry organic phase over anhydrous .
- Evaporation: Use a rotary evaporator with a water bath set to < 30°C. Do not heat to dryness; leave a small residual volume or use a nitrogen stream.

Protocol C: Analytical Detection (LC-MS/MS)

GC-MS is risky due to the high injection port temperature (250°C), which will convert **3-oxotetradecanoic acid** to 2-tridecanone. LC-MS is the required method.

- Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus).
- Mobile Phase:

- A: Water + 0.1% Formic Acid.
- B: Acetonitrile + 0.1% Formic Acid.
- Ionization: Electrospray Ionization (ESI) in Negative Mode ().
- Target Ion: m/z ~241.18.[1]
- Transitions (MRM): Monitor 241.18

59 (acetate fragment) or decarboxylation-specific fragments.

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